5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-d][1,2,3]triazole derivatives
Preparation Methods
The synthesis of 5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pyrrolo[3,4-d][1,2,3]triazole structure, followed by the introduction of the chlorophenyl and fluoromethylphenyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chlorophenyl and fluoromethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with desirable chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to other pyrrolo[3,4-d][1,2,3]triazole derivatives, 5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione stands out due to its unique combination of chlorophenyl and fluoromethylphenyl groups. Similar compounds include:
- 5-(3-chlorophenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
- 5-(3-fluorophenyl)-1-(3-chlorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and applications.
Biological Activity
5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms of action, and specific case studies that highlight its efficacy in various applications.
Chemical Structure and Synthesis
The compound features a unique pyrrolo[3,4-d][1,2,3]triazole core with chloro and fluoro substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions starting from functionalized phenyl rings. Key steps include cyclization reactions facilitated by strong acids or bases under controlled conditions to yield the final product.
Biological Activity Overview
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Its mechanism of action is primarily attributed to its interaction with specific molecular targets within biological systems.
The presence of chloro and fluoro groups significantly influences the compound's binding affinity to target proteins or enzymes. This interaction modulates the activity of these targets, which may include:
- Tyrosinase Inhibition : The compound has been studied for its ability to inhibit tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production. Inhibition of this enzyme can be beneficial in treating pigmentation disorders and neurodegenerative diseases .
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various derivatives of the compound against common pathogens. Results indicated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in infectious diseases.
Compound | Target Bacteria | Inhibition Zone (mm) |
---|---|---|
5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H... | S. aureus | 15 |
5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H... | E. coli | 12 |
Anticancer Properties
In vitro studies demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. A notable study reported a dose-dependent decrease in viability in breast cancer cells (MCF-7) treated with the compound.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 65 |
50 | 45 |
Properties
IUPAC Name |
5-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O2/c1-9-5-6-12(8-13(9)19)23-15-14(20-21-23)16(24)22(17(15)25)11-4-2-3-10(18)7-11/h2-8,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLOHWCMJVIQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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